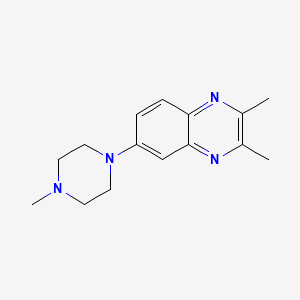

2,3-Dimethyl-6-(4-methylpiperazino)quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

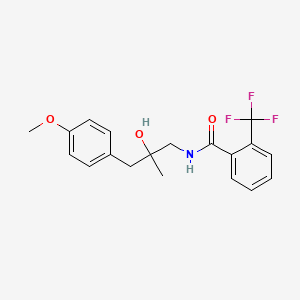

2,3-Dimethyl-6-(4-methylpiperazino)quinoxaline is a chemical compound with the molecular formula C15H20N4 and a molecular weight of 256.35 . It is also known by other synonyms such as 2,3-dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline .

Synthesis Analysis

Quinoxaline derivatives can be synthesized via many different methods of synthetic strategies . These include the condensation of aromatic diamines with many organic derivatives, intramolecular cyclisation of N-substituted aromatic O-diamines, and ring transformation of aryl aromatic compounds .Molecular Structure Analysis

The molecular structure of this compound consists of a quinoxaline core, which is a heterocyclic compound containing two nitrogen atoms . This core is substituted at the 2 and 3 positions with methyl groups and at the 6 position with a 4-methylpiperazino group .Chemical Reactions Analysis

Quinoxaline derivatives, including this compound, can undergo various chemical reactions . These include oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .Scientific Research Applications

Synthesis and Cytotoxic Activity

The synthesis of quinoxaline derivatives has been explored for their potential in medical chemistry, particularly in the search for new cytotoxic agents. For instance, derivatives of benzo[b][1,6]naphthyridines, which share a structural resemblance with quinoxalines, have demonstrated potent cytotoxic properties against various cancer cell lines, including murine leukemia and human Jurkat leukemia cells. Some compounds have shown promising results in in vivo tests against colon tumors in mice, suggesting that modifications of the quinoxaline core can lead to effective anticancer drugs (Deady et al., 2003).

Coordination Polymers

Quinoxaline derivatives also play a role in the development of coordination polymers with potential applications in materials science. The study on copper(I) halides coordination polymers has explored compounds with quinoxaline (and related ligands) showing diverse stoichiometries and structural features. These materials present interesting thermal and structural properties, which could be relevant for various technological applications, such as catalysis, molecular electronics, or as precursors for the synthesis of complex materials (Graham et al., 2000).

Antimicrobial Evaluation

The antimicrobial potential of quinoxaline derivatives has been investigated, indicating that certain modifications on the quinoxaline scaffold can impart significant antibacterial and antifungal activities. These studies provide a foundation for developing new antimicrobial agents, addressing the growing concern of antibiotic resistance. For example, certain 3-hydrazinoquinoxaline derivatives have shown remarkable activities against Escherichia coli, Staphylococcus aureus, and Candida albicans, highlighting the therapeutic potential of these compounds (El-Bendary et al., 2004).

New Hypoxic-Cytotoxic Agents

Research into new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives has unveiled compounds with significant hypoxic-cytotoxic activities, which could be exploited in the development of new cancer therapies. These compounds, particularly those with piperazine and aniline derivatives, have shown promising in vitro activities, indicating their potential as leads for the development of therapies targeting hypoxic tumor environments (Ortega et al., 2000).

Mechanism of Action

While the specific mechanism of action for 2,3-Dimethyl-6-(4-methylpiperazino)quinoxaline is not mentioned in the search results, quinoxaline derivatives have been shown to exhibit a wide range of biological activities . For example, one quinoxaline derivative has been shown to exhibit potent antiviral activity against herpes simplex virus type 1 (HSV-1), varicella-zoster virus (VZV), and cytomegalovirus (CMV). The mechanism of antiviral action appears to involve the compound binding by intercalation into the DNA helix and then disturbing steps that are vital for viral uncoating .

Future Directions

Quinoxaline derivatives, including 2,3-Dimethyl-6-(4-methylpiperazino)quinoxaline, are attracting attention due to their diverse biological properties and potential applications in medicinal chemistry . Future research may focus on the development of new quinoxaline derivatives as antiviral drugs, as well as further investigation of their various molecular targets .

Properties

IUPAC Name |

2,3-dimethyl-6-(4-methylpiperazin-1-yl)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4/c1-11-12(2)17-15-10-13(4-5-14(15)16-11)19-8-6-18(3)7-9-19/h4-5,10H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOMRYHUSQVCNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)N3CCN(CC3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(dimethylamino)phenethyl)oxalamide](/img/structure/B2656787.png)

![[2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2656788.png)

![5-(4-methoxyphenyl)-N-(2-morpholinoethyl)thieno[2,3-d]pyrimidin-4-amine dioxalate](/img/structure/B2656789.png)

![3-(2-fluorophenyl)-7-((2-(pyridin-2-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2656794.png)

![2-(3,5-dimethoxyphenyl)-6,6-dimethyl-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2656797.png)

![4-Cyclopropyl-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2656802.png)

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2656804.png)

![Ethyl 1-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2656806.png)